molecular formula C7H14INO B13990225 2-Iodo-N-(3-methylbutyl)acetamide CAS No. 5349-33-7

2-Iodo-N-(3-methylbutyl)acetamide

Cat. No.: B13990225
CAS No.: 5349-33-7
M. Wt: 255.10 g/mol
InChI Key: CNXNFDBAJBXXLH-UHFFFAOYSA-N
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Description

2-Iodo-N-(3-methylbutyl)acetamide is an organic compound with the molecular formula C7H14INO. It is a derivative of acetamide, where the hydrogen atom in the acetamide group is replaced by an iodine atom and the nitrogen atom is bonded to a 3-methylbutyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-N-(3-methylbutyl)acetamide typically involves the iodination of N-(3-methylbutyl)acetamide. One common method is to react N-(3-methylbutyl)acetamide with iodine and a suitable oxidizing agent, such as sodium hypochlorite or hydrogen peroxide, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N-(3-methylbutyl)acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction Reactions: Reduction of the iodine atom can yield the corresponding N-(3-methylbutyl)acetamide.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Substitution: N-(3-methylbutyl)acetamide derivatives.

    Oxidation: N-(3-methylbutyl)acetamide or 3-methylbutyl carboxylic acid.

    Reduction: N-(3-methylbutyl)acetamide.

Scientific Research Applications

2-Iodo-N-(3-methylbutyl)acetamide has several applications in scientific research:

    Biology: Employed in studies involving protein modification and labeling due to its ability to react with thiol groups in cysteine residues.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Iodo-N-(3-methylbutyl)acetamide involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The iodine atom acts as an electrophile, reacting with thiol groups in cysteine residues of proteins, leading to the inhibition of enzyme activity. This property makes it useful in studies of enzyme function and regulation.

Comparison with Similar Compounds

Similar Compounds

    Iodoacetamide: Similar in structure but lacks the 3-methylbutyl group.

    N-(3-Methylbutyl)acetamide: Similar but without the iodine atom.

    Chloroacetamide: Contains a chlorine atom instead of iodine.

Uniqueness

2-Iodo-N-(3-methylbutyl)acetamide is unique due to the presence of both the iodine atom and the 3-methylbutyl group, which confer distinct reactivity and biological activity compared to its analogs. The combination of these functional groups allows for specific interactions with biological molecules, making it a valuable tool in biochemical research.

Properties

CAS No.

5349-33-7

Molecular Formula

C7H14INO

Molecular Weight

255.10 g/mol

IUPAC Name

2-iodo-N-(3-methylbutyl)acetamide

InChI

InChI=1S/C7H14INO/c1-6(2)3-4-9-7(10)5-8/h6H,3-5H2,1-2H3,(H,9,10)

InChI Key

CNXNFDBAJBXXLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)CI

Origin of Product

United States

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